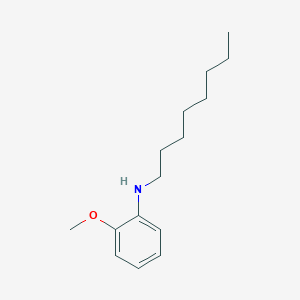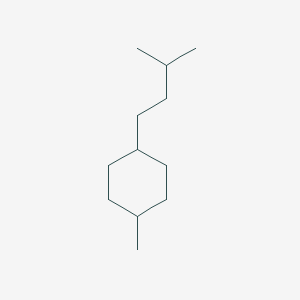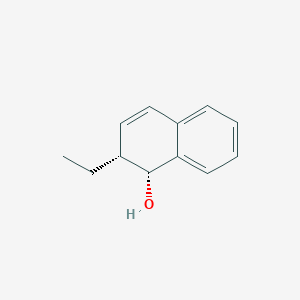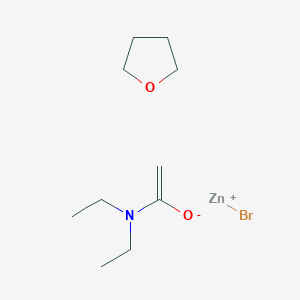
2-(Octylamino)anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Octylamino)anisole is an organic compound that features an anisole core substituted with an octylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octylamino)anisole typically involves the alkylation of anisole with an octylamine derivative. One common method is the nucleophilic substitution reaction where anisole is treated with an octylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Techniques such as distillation and recrystallization are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Octylamino)anisole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
2-(Octylamino)anisole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Octylamino)anisole involves its interaction with molecular targets such as enzymes or receptors. The octylamino group can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Anisole: The parent compound, which lacks the octylamino group.
2-(Hexylamino)anisole: A similar compound with a shorter alkyl chain.
2-(Decylamino)anisole: A similar compound with a longer alkyl chain.
Uniqueness
2-(Octylamino)anisole is unique due to the specific length of its octyl chain, which can influence its chemical reactivity and biological activity. The presence of the octylamino group can enhance the compound’s solubility in organic solvents and its ability to interact with hydrophobic regions of biological molecules.
Propiedades
Número CAS |
221187-56-0 |
|---|---|
Fórmula molecular |
C15H25NO |
Peso molecular |
235.36 g/mol |
Nombre IUPAC |
2-methoxy-N-octylaniline |
InChI |
InChI=1S/C15H25NO/c1-3-4-5-6-7-10-13-16-14-11-8-9-12-15(14)17-2/h8-9,11-12,16H,3-7,10,13H2,1-2H3 |
Clave InChI |
UOKAUGUJXVDJSN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNC1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241383.png)
![4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14241389.png)
![2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14241394.png)

![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)

![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)

![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-](/img/structure/B14241458.png)


![2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide](/img/structure/B14241466.png)
